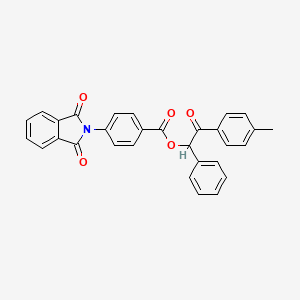
2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
Descripción general
Descripción
The study of complex organic molecules, such as "2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate," encompasses the exploration of their synthesis, molecular structure, chemical reactions, and properties. Such compounds often exhibit unique behaviors and functionalities, making them subjects of interest in materials science, pharmacology, and other fields of chemistry.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step chemical reactions, starting from simpler precursors. For instance, the synthesis of ferroelectric side chain liquid crystalline polysiloxanes with phenyl benzoate and biphenyl benzoate mesogenic groups demonstrates the complexity and precision required in organic synthesis (Hsiue & Chen, 1995).
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the behavior and properties of organic compounds. Techniques such as X-ray diffraction and NMR spectroscopy are commonly used. For example, the structural analysis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate reveals insights into its molecular conformation and electronic structure (Huang et al., 2021).
Chemical Reactions and Properties
Chemical reactivity and the ability to participate in various chemical reactions are fundamental aspects of organic compounds. These properties are influenced by the compound's molecular structure and functional groups. Studies often focus on reactions like aminocarbonylation or the formation of liquid crystalline phases (Gabriele et al., 2006).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and phase behavior, are essential for practical applications. For instance, the mesomorphic behavior of certain benzoate derivatives underlines the significance of physical properties in the design of liquid crystal materials (Haramoto & Kamogawa, 1990).
Propiedades
IUPAC Name |
[2-(4-methylphenyl)-2-oxo-1-phenylethyl] 4-(1,3-dioxoisoindol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21NO5/c1-19-11-13-20(14-12-19)26(32)27(21-7-3-2-4-8-21)36-30(35)22-15-17-23(18-16-22)31-28(33)24-9-5-6-10-25(24)29(31)34/h2-18,27H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVVEKMNWYAISD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



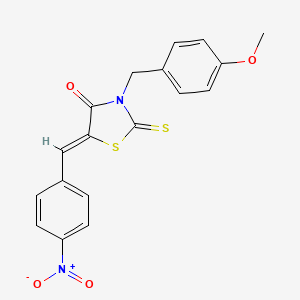
![ethyl 4-({[(1-adamantylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B4012558.png)
![(2S)-2-[({[(2,4-dimethylphenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoic acid](/img/structure/B4012565.png)

![(4-bromophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B4012588.png)
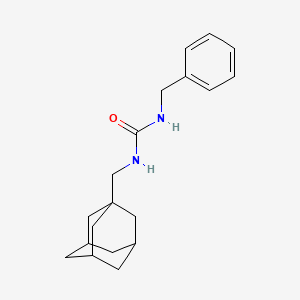
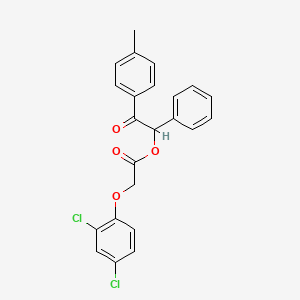
![(4-methoxy-1-naphthyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B4012616.png)
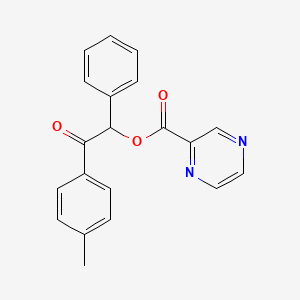
![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4012641.png)
![(4-bromophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B4012642.png)
![5-(5-methoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4012643.png)
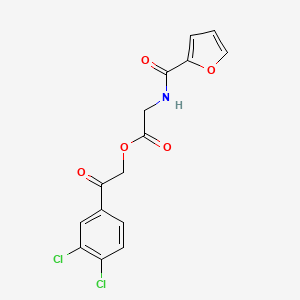
![(4-methoxy-1-naphthyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B4012657.png)